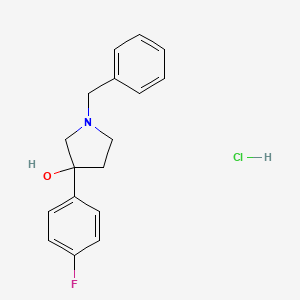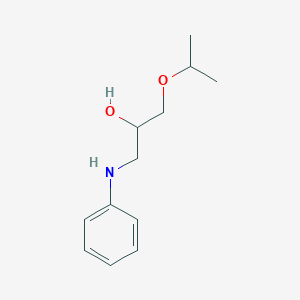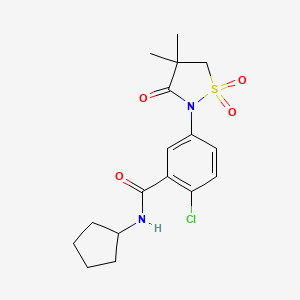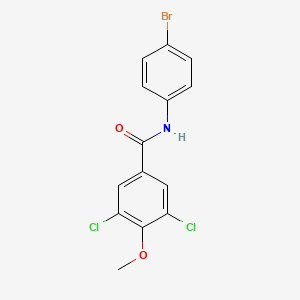![molecular formula C16H16N4O B4986463 6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . The interaction of the compound with its targets and the resulting changes would require further experimental studies for a definitive understanding.
Result of Action
Similar compounds have been known to exhibit a wide variety of biological activities, including anticancer, anti-inflammatory, antiulcer, antimalarial, antiviral, anti-hiv, antimicrobial, kinase inhibitor properties, hypotensive, hypoglycemic, and anti-proliferative effects .
Biochemische Analyse
Biochemical Properties
6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in the conversion of serine to glycine . This compound binds competitively to the enzyme, inhibiting its activity and thereby affecting the folate cycle, which is essential for purine and thymidine synthesis. This inhibition can lead to reduced cell growth, particularly in cancer cells where SHMT2 is upregulated .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SHMT2, the compound disrupts the folate cycle, leading to a decrease in nucleotide synthesis and, consequently, cell proliferation . This effect is particularly pronounced in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, the compound’s impact on gene expression can lead to alterations in various cellular functions, further contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of SHMT2, preventing the enzyme from catalyzing the conversion of serine to glycine . This binding is competitive, meaning the compound directly competes with the enzyme’s natural substrates. The inhibition of SHMT2 leads to a cascade of biochemical events, including reduced folate cycle activity, decreased nucleotide synthesis, and impaired cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its inhibitory effects on SHMT2 persist, leading to sustained reductions in cell proliferation . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SHMT2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with SHMT2 . By inhibiting this enzyme, the compound disrupts the folate cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in amino acid metabolism, further influencing cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters . Once inside the cell, it may accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with SHMT2 suggests a mitochondrial localization, where it can effectively inhibit the enzyme and disrupt the folate cycle . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-amino-3-phenyl-4-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-9(2)12-11(8-17)15(18)21-16-13(12)14(19-20-16)10-6-4-3-5-7-10/h3-7,9,12H,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLMYRETVZUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B4986387.png)


![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)

![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine](/img/structure/B4986423.png)


![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
